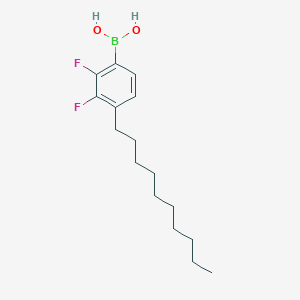

(4-Decyl-2,3-difluorophenyl)boronic acid

Description

Foundational Principles of Boronic Acid Chemistry

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula RB(OH)₂. borates.today Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry. wiley-vch.deresearchgate.net This configuration leaves the boron atom with a vacant p-orbital, making it electron-deficient and conferring the ability to act as a mild Lewis acid. wiley-vch.deboronmolecular.com This Lewis acidity is a hallmark of boronic acid chemistry, allowing them to form reversible covalent complexes with Lewis bases such as diols, amino acids, and sugars. boronmolecular.cominterchim.com

Unlike their carboxylic acid analogs, boronic acids are not found in nature and are synthetically derived. wiley-vch.de They are generally stable, solid compounds that are easy to handle, which contributes to their widespread use in synthetic chemistry. researchgate.netboronmolecular.com Their low toxicity and the fact that their ultimate degradation product is the environmentally benign boric acid also align with the principles of "green" chemistry. wiley-vch.deboronmolecular.com The reactivity of boronic acids is highly dependent on the nature of the organic substituent (R) attached to the boron atom. researchgate.net They are most famously utilized as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.cominterchim.com

The Strategic Importance of Fluorinated Arylboronic Acids in Synthesis

The introduction of fluorine atoms into the aryl ring of a boronic acid dramatically influences its chemical properties and opens new avenues for synthetic applications. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of the aromatic ring through strong inductive effects. nih.gov This modification is strategically important for several reasons.

Firstly, fluorination increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can facilitate interactions with biological molecules and improve catalytic activity in certain reactions. nih.gov Secondly, fluorinated organic compounds are of immense interest in medicinal chemistry and materials science. researchgate.net Approximately one-third of top-performing pharmaceuticals contain fluorine, as the element can enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net In material science, fluorinated motifs are crucial for developing advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). researchgate.netbldpharm.com

However, the synthesis and application of fluorinated arylboronic acids can present challenges. They can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, particularly when fluorine atoms are in the ortho position to the boronic acid group. researchgate.net Despite this, numerous synthetic methods have been developed to manage this instability, allowing these valuable building blocks to be used effectively in a wide array of chemical transformations. researchgate.netresearchgate.net

Research Significance of (4-Decyl-2,3-difluorophenyl)boronic Acid in Organic and Material Sciences

This compound is a specialized arylboronic acid that combines the unique features of a difluorinated phenyl ring with a long alkyl (decyl) chain. This specific combination of functional groups makes it a highly significant building block, particularly in the field of material science. The compound is classified as a key intermediate for OLED materials and other electronic materials. bldpharm.com

The difluorophenyl group, with fluorine atoms at the 2 and 3 positions, provides the necessary electronic properties for applications in optoelectronic devices. The decyl chain, a nonpolar ten-carbon alkyl group, enhances solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices. This dual functionality allows for the precise tuning of molecular properties required for high-performance organic electronics. Its primary role is as a synthetic intermediate, enabling the construction of more complex molecules that form the active layers in devices such as OLEDs.

Below are the key identifiers and properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 147223-09-4 bldpharm.com |

| Molecular Formula | C₁₆H₂₅BF₂O₂ |

| Appearance | Solid |

| Classification | Organic Building Block, Benzene Compound bldpharm.com |

| Primary Application | Intermediate for OLED and Electronic Materials bldpharm.com |

The availability of this compound from various chemical suppliers underscores its importance as a research chemical and a building block for advanced materials.

Table 2: Supplier Information for this compound

| Supplier | Purity/Grade | Notes |

|---|

Properties

CAS No. |

147223-09-4 |

|---|---|

Molecular Formula |

C16H25BF2O2 |

Molecular Weight |

298.2 g/mol |

IUPAC Name |

(4-decyl-2,3-difluorophenyl)boronic acid |

InChI |

InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |

InChI Key |

VJSKAJBAWZZPDC-UHFFFAOYSA-N |

SMILES |

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |

Synonyms |

4-Decyl-2,3-difluorobenzeneboronic acid |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Decyl 2,3 Difluorophenyl Boronic Acid in Advanced Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating carbon-carbon bonds, with the Suzuki-Miyaura coupling being a paramount example. researchgate.net The efficiency of these reactions with substrates like (4-Decyl-2,3-difluorophenyl)boronic acid is heavily dependent on the catalyst system and reaction conditions, which must overcome the challenges posed by the fluorinated ring.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds, valued for its functional group tolerance and the relatively low toxicity of its boron byproducts. nih.gov For this compound, the substrate scope is influenced by several factors inherent to its structure.

Electronic Effects: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the aryl group. This can slow the crucial transmetalation step of the catalytic cycle. researchgate.net Consequently, highly active catalyst systems are often required to achieve good yields.

Steric Hindrance: The fluorine atom at the 2-position (ortho to the boronic acid) introduces steric bulk, which can further impede the approach of the organoboron species to the palladium center during transmetalation.

Coupling Partners: The reaction is expected to proceed with a range of aryl and heteroaryl halides (I, Br, Cl) and triflates. researchgate.net Electron-deficient aryl halides may react more readily due to faster oxidative addition to the Pd(0) center. The long decyl chain enhances solubility in organic solvents but is not expected to significantly interfere with the reaction electronically or sterically, as it is positioned away from the reactive center.

The table below illustrates the expected scope of Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids similar to the title compound, demonstrating typical conditions and outcomes.

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference Example |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85-95% | Coupling with electron-rich halides |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | ~90-98% | Coupling with electron-deficient halides |

| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | ~75-88% | Heteroaryl coupling nih.gov |

| 4-Chlorotoluene | PdCl₂(dppf) | K₂CO₃ | DMF | ~70-85% | Coupling with less reactive aryl chlorides nih.gov |

This table presents representative data for structurally related fluorinated arylboronic acids to illustrate the anticipated reactivity and scope for this compound.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.com The fluorine substituents on the arylboronic acid have a pronounced impact on the latter two steps.

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium(II) center. wwjmrd.com For arylboronic acids, this process is generally facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. researchgate.net However, the electron-withdrawing fluorine atoms on the phenyl ring of this compound decrease the electron density of the carbon atom attached to boron, making it a less effective nucleophile. This can increase the energy barrier for transmetalation, potentially making it the rate-determining step. researchgate.net Theoretical calculations on related fluorinated systems suggest that strong repulsion between the phosphine (B1218219) ligand and the aryl group can be critical to achieving low activation barriers. researchgate.net

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center to form the product, regenerating the Pd(0) catalyst. wwjmrd.com The rate of reductive elimination is generally enhanced by electron-withdrawing groups on the aryl rings. Therefore, the difluoro-substitution on the phenyl ring of the title compound is expected to facilitate this step. Computational studies on related systems have shown that reductive elimination from aryl-palladium(II) complexes bearing electron-deficient aryl groups is typically a facile, low-barrier process.

Overcoming the challenges associated with electron-deficient and sterically hindered substrates like this compound has driven significant innovation in ligand and catalyst design. wwjmrd.com

Bulky, Electron-Rich Phosphine Ligands: Modern Suzuki-Miyaura couplings frequently employ bulky and electron-rich monophosphine ligands. Examples include the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and dialkylphosphinobiphenyls. nih.gov These ligands are highly effective for several reasons:

Promoting Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of even less reactive electrophiles like aryl chlorides.

Stabilizing the Catalyst: Their steric bulk helps to form stable, monoligated Pd(0) species, which are often the most active catalysts.

Facilitating Reductive Elimination: The steric strain imposed by these large ligands can promote the final reductive elimination step to release the product. researchgate.net

Palladium Precatalysts: The use of well-defined palladium precatalysts, which readily generate the active Pd(0) species in situ, has also improved the reliability and efficiency of these couplings. nih.gov These systems provide better control over the active catalyst concentration and can lead to higher turnover numbers.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary alternative to palladium-based methods, particularly for forming carbon-heteroatom bonds. rsc.org

The Chan-Lam (or Chan-Evans-Lam) coupling enables the formation of aryl-nitrogen and aryl-oxygen bonds by reacting an arylboronic acid with an amine or alcohol. wikipedia.org The reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂, and can often be performed under mild conditions in the presence of air. organic-chemistry.org

For this compound, the reaction is expected to couple with a variety of N-H and O-H containing compounds, including anilines, alkylamines, phenols, and amides. organic-chemistry.org The proposed mechanism involves the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org

The electronic properties of the fluorinated ring can influence reaction rates. While detailed studies on this specific substrate are unavailable, related work on electron-deficient arylboronic acids suggests that the coupling is generally feasible, though it may require optimized conditions, such as the use of specific ligands (e.g., pyridine) or bases to facilitate the reaction. nih.govorganic-chemistry.org

The table below provides representative examples of Chan-Lam couplings with related arylboronic acids.

| Coupling Partner (N-H or O-H) | Copper Source | Base/Additive | Solvent | Yield (%) | Reference Example |

|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~80-92% | C-N bond formation wikipedia.org |

| Benzylamine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | ~75-85% | Coupling with alkylamines nih.gov |

| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~85-95% | C-O bond formation (aryl ether synthesis) organic-chemistry.org |

| Sulfonamide | CuCl | None | Methanol | ~70-90% | Coupling with sulfonyl azides/amides organic-chemistry.org |

This table presents representative data for structurally related arylboronic acids to illustrate the anticipated reactivity and scope for this compound in Chan-Lam coupling.

Beyond the Chan-Lam reaction, arylboronic acids are versatile precursors in a range of other copper-mediated transformations. This compound could potentially undergo several of these reactions:

Homocoupling: In the presence of a copper catalyst and an oxidant (often air), arylboronic acids can undergo homocoupling to form symmetrical biaryls. nih.gov Controlling this side reaction is often a key challenge when developing cross-coupling protocols. nih.gov

Halodeboronation: Copper catalysts can mediate the conversion of arylboronic acids into aryl halides (Cl, Br, I) using electrophilic halogen sources like N-halosuccinimides. st-andrews.ac.uk This provides a route to functionalize the aromatic ring with a halide for subsequent reactions.

Azidation: The boronic acid functional group can be converted to an azide group using copper(II) catalysts and a source of azide, such as sodium azide. nih.gov This transformation provides access to aryl azides, which are valuable precursors for synthesizing triazoles and other nitrogen-containing heterocycles. nih.gov

Formamidation: A copper-catalyzed Chan-Lam type reaction between arylboronic acids and formamide can produce formanilides, which are important intermediates in pharmaceutical and materials chemistry. thieme-connect.com

These transformations highlight the synthetic versatility of the boronic acid functional group, allowing the (4-Decyl-2,3-difluorophenyl) moiety to be incorporated into a wide array of more complex molecular architectures.

Diverse Transition Metal-Catalyzed Coupling Reactions

Stille Coupling and Sonogashira Coupling Adaptations

Following a comprehensive review of available scientific literature, no specific studies detailing the application of this compound in Stille or Sonogashira coupling reactions have been identified. While both Stille and Sonogashira couplings are powerful and versatile methods for the formation of carbon-carbon bonds, and arylboronic acids are known reagents in related cross-coupling reactions like the Suzuki coupling, the direct participation of this compound in Stille or Sonogashira reactions has not been documented.

The Stille coupling typically involves the reaction of an organostannane with an organohalide, and the Sonogashira coupling unites a terminal alkyne with an aryl or vinyl halide. While adaptations of these reactions exist, there is no current research to suggest that this compound has been employed as a coupling partner in these specific transformations.

Liebeskind-Srogl Coupling with this compound

There is no available research in the scientific literature describing the use of this compound as a substrate in the Liebeskind-Srogl coupling reaction. The Liebeskind-Srogl coupling is a notable transition metal-catalyzed reaction that forms a carbon-carbon bond between a thioester and a boronic acid. Despite the utility of this reaction for the synthesis of complex molecules under neutral conditions, its application with this compound has not been reported. Therefore, no data on its reactivity, potential yields, or mechanistic details in this context can be provided.

Organocatalytic and Metal-Free Reactions

Boronic Acid-Catalyzed Amidation Reactions

A thorough search of the chemical literature reveals no published studies on the use of this compound as a catalyst in amidation reactions. While arylboronic acids, particularly those with electron-withdrawing groups, are known to catalyze the direct formation of amides from carboxylic acids and amines, the catalytic activity of this specific boronic acid has not been investigated. Consequently, there are no research findings, data tables, or mechanistic insights to report for this compound in this organocatalytic transformation.

Conjugate Additions and Homologations involving this compound

No documented evidence exists in the scientific literature for the participation of this compound in conjugate addition or homologation reactions. Arylboronic acids can serve as nucleophiles in rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. However, the specific reactivity profile and performance of this compound in such transformations have not been a subject of published research. Similarly, its involvement in homologation reactions, which extend a carbon chain, has not been reported.

Electrophilic Allyl Shifts and Related Rearrangements

There are no reports in the scientific literature of this compound being involved in electrophilic allyl shifts or related rearrangement reactions. These types of reactions often involve the interaction of boronic acids with allylic systems, but the specific application and mechanistic behavior of this compound in this area remain unexplored according to available scientific data.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selective synthesis of complex organic molecules is a cornerstone of modern chemistry, with cross-coupling reactions playing a pivotal role. The chemo-, regio-, and stereoselectivity of these transformations are paramount in achieving the desired molecular architecture. In the context of reactions involving this compound, the interplay of its distinct substituents—a long-chain alkyl group and two fluorine atoms on the phenyl ring—governs the outcome of advanced organic transformations. While specific studies on this exact molecule are not extensively detailed in the literature, a comprehensive understanding of its likely reactivity can be extrapolated from established principles of related substituted phenylboronic acids in widely used reactions such as the Suzuki-Miyaura cross-coupling.

The selectivity in these reactions is primarily dictated by the electronic and steric properties of the boronic acid, the coupling partner (typically an organic halide), and the catalyst system employed. For this compound, the decyl group at the para-position is an electron-donating group (EDG), which can influence the nucleophilicity of the boronic acid. The two fluorine atoms at the ortho- and meta-positions are electron-withdrawing groups (EWGs) and also introduce significant steric bulk around the boronic acid moiety.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In Suzuki-Miyaura reactions, a key aspect of chemoselectivity arises when the coupling partner contains multiple halide leaving groups of different reactivity (e.g., I, Br, Cl, OTf). The typical order of reactivity for oxidative addition to a palladium(0) catalyst is I > Br > OTf > Cl. Therefore, when this compound is reacted with a substrate bearing, for instance, both a bromo and a chloro substituent, the coupling is expected to occur preferentially at the more reactive C-Br bond.

The fluorine atoms on the phenyl ring of the boronic acid can also influence chemoselectivity. While C-F bonds are generally unreactive in palladium-catalyzed cross-coupling, the presence of ortho- and meta-fluorine substituents can impact the electronic nature of the boronic acid, potentially affecting the rate of transmetalation. Furthermore, under harsh reaction conditions, the possibility of protodeborylation, where the boronic acid group is replaced by a hydrogen atom, can be a competing side reaction, particularly for boronic acids containing fluorinated aromatics.

Regioselectivity:

Regioselectivity, the preference for reaction at one position over another, is a critical consideration when either the boronic acid or the coupling partner has multiple potential reaction sites. In the case of this compound reacting with a polyhalogenated aromatic or heteroaromatic compound, the regiochemical outcome is determined by a combination of factors.

The electronic properties of the substrate play a significant role. In polyhalogenated pyridines, for example, oxidative addition of the palladium catalyst is generally favored at positions where the carbon is most electrophilic, which are typically the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom nih.govnih.gov.

The steric hindrance created by the ortho-fluorine atom in this compound is a major determinant of regioselectivity. This steric bulk can disfavor coupling at sterically congested positions on the electrophilic partner. For instance, in a reaction with a di-ortho-substituted aryl halide, the coupling may be slow or not occur at all due to the combined steric hindrance of both coupling partners.

The electronic nature of the substituents on the phenylboronic acid also guides regioselectivity. Electron-donating groups, like the para-decyl group, can subtly influence the reactivity of the boronic acid. Conversely, the electron-withdrawing fluorine atoms can affect the rate of transmetalation. Studies on dihalogenated heteroarenes have shown that the site-selectivity of the cross-coupling can be influenced by the electronic nature of the para-substituent on the phenylboronic acid whiterose.ac.uk. An increase in the electron-withdrawing capacity of the substituent can sometimes lead to a switch in the preferred site of reaction whiterose.ac.uk.

The choice of catalyst and ligands can also dramatically alter the regioselectivity. Different palladium catalysts and phosphine ligands can exhibit varying sensitivities to the electronic and steric environments of the reaction sites, allowing for tunable control over the regiochemical outcome nih.govnih.gov.

The following table illustrates the general principles of regioselectivity in Suzuki-Miyaura reactions with examples of related compounds.

| Coupling Partner | Boronic Acid Example | Major Product | Influencing Factors |

| 2,4-Dichloropyridine | Phenylboronic acid | 4-Chloro-2-phenylpyridine | Electronic preference for C2 position in pyridines nih.govnih.gov. |

| 1-Bromo-2-iodobenzene | 4-Methylphenylboronic acid | 2-Bromo-1-(4-methylphenyl)benzene | Higher reactivity of the C-I bond over the C-Br bond. |

| 2,6-Dichloropyridine | ortho-Tolylboronic acid | Low yield or no reaction | Significant steric hindrance from both coupling partners. |

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, is most relevant when the reaction creates a new chiral center or a geometric isomer. In the context of Suzuki-Miyaura reactions with this compound, stereoselectivity can become a factor in several scenarios.

One such scenario is in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The coupling of sterically hindered boronic acids, such as those with ortho-substituents, with similarly hindered aryl halides can lead to the formation of atropisomeric biaryls. The ortho-fluorine atom in this compound, combined with substituents on the coupling partner, could create a significant rotational barrier, potentially leading to the formation of stable atropisomers. The stereoselectivity of such a process would be influenced by the reaction conditions, including temperature and the catalyst system, which can affect the transition state energies leading to the different stereoisomers.

Another instance where stereoselectivity is crucial is in reactions involving alkenyl halides or boronic acids, where the configuration of the double bond (E or Z) can be retained or inverted. While less directly related to the aromatic nature of this compound, if it were to react with a chiral secondary alkyl halide, the stereochemical outcome (retention or inversion of configuration) would be of interest. Stereospecific cross-coupling reactions of secondary alkylboron nucleophiles have been developed, where the choice of catalyst and conditions can lead to either inversion or retention of stereochemistry nih.gov.

The table below provides hypothetical examples of how stereoselectivity could manifest in reactions involving a sterically hindered boronic acid like the one .

| Reaction Type | Reactants | Potential Products | Key for Selectivity |

| Atropisomerism | This compound + 1-Bromo-2,8-dimethylnaphthalene | (R)- and (S)-Biaryl atropisomers | Steric hindrance leading to hindered rotation. |

| Geometric Isomerism | (E)-1-Bromo-1-propene + this compound | (E)-1-(4-Decyl-2,3-difluorophenyl)-1-propene | Retention of double bond geometry. |

| Chiral Center Formation | Racemic 1-bromoethylbenzene + this compound (with chiral ligand) | (R)- or (S)-1-(4-Decyl-2,3-difluorophenyl)ethylbenzene | Kinetic resolution or asymmetric induction by chiral catalyst. |

Computational and Theoretical Analysis of 4 Decyl 2,3 Difluorophenyl Boronic Acid

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For (4-Decyl-2,3-difluorophenyl)boronic acid, these theoretical approaches provide insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) calculations, particularly using the B3LYP method with the 6-311++G(d,p) basis set, have been effectively employed to investigate the electronic structure of the parent molecule, 2,3-difluorophenylboronic acid. nih.gov These studies reveal key details about bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

The presence of two electron-withdrawing fluorine atoms at the ortho and meta positions significantly influences the electronic distribution within the phenyl ring and the properties of the boronic acid group. The introduction of a long-chain alkyl group like decyl at the para position is expected to act as a weak electron-donating group, which could subtly modulate the electronic properties of the phenyl ring.

Key geometric parameters for the most stable conformer of 2,3-difluorophenylboronic acid, which serves as a model for the title compound, are summarized in the table below. nih.gov

Table 1: Selected Optimized Geometric Parameters for 2,3-Difluorophenylboronic Acid (trans-cis conformer)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| B-C1 | 1.567 |

| C2-F | 1.354 |

| C3-F | 1.361 |

| B-O1 | 1.371 |

| B-O2 | 1.375 |

| O1-B-C1 | 119.8 |

| O2-B-C1 | 118.7 |

| F-C2-C1 | 119.4 |

| F-C3-C4 | 120.1 |

Data sourced from DFT (B3LYP/6-311++G(d,p)) calculations on 2,3-difluorophenylboronic acid. nih.gov

Conformational Landscape Analysis of this compound and its Derivatives

The orientation of the B(OH)₂ group relative to the phenyl ring dictates the conformational landscape of phenylboronic acids. For 2,3-difluorophenylboronic acid, four stable conformers are possible due to the rotation around the C-B bond and the orientation of the hydroxyl groups. nih.gov Computational studies have identified the "trans-cis" conformer as the most stable form. nih.gov

The conformational preference is governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl groups and the ortho-fluorine atom. beilstein-journals.org The long, flexible decyl chain in this compound introduces additional conformational complexity, but the fundamental low-energy conformations of the phenylboronic acid core are expected to be similar to the parent 2,3-difluoro compound. nih.gov

Investigation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. rsc.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. rsc.org

For 2,3-difluorophenylboronic acid, the HOMO and LUMO are primarily localized on the phenyl ring. nih.gov The electron-withdrawing fluorine atoms lower the energy of both orbitals. The addition of an electron-donating decyl group at the 4-position would be expected to raise the HOMO energy level to a greater extent than the LUMO, thus slightly decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. rsc.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2,3-Difluorophenylboronic Acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.98 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 5.44 |

Data sourced from DFT (B3LYP/6-311++G(d,p)) calculations on 2,3-difluorophenylboronic acid. nih.gov

Spectroscopic Property Simulations and Experimental Correlation

Theoretical simulations of spectra provide a powerful tool for interpreting experimental data and confirming molecular structures.

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman) Predictions

Theoretical vibrational frequencies for 2,3-difluorophenylboronic acid have been calculated using DFT methods and show good agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra after scaling. nih.gov The vibrational assignments are performed based on the total energy distribution (TED), which clarifies the contribution of different internal coordinates to each vibrational mode. nih.gov

The spectra are characterized by O-H stretching vibrations, aromatic C-H stretching, C-C stretching modes of the phenyl ring, and vibrations involving the boronic acid group and the C-F bonds. The introduction of the decyl group would add characteristic aliphatic C-H stretching and bending vibrations to the spectrum, primarily in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,3-Difluorophenylboronic Acid

| Assignment | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| O-H Stretch | 3678, 3675 | - | - |

| C-H Stretch | 3087, 3071 | 3088 | 3072 |

| C=C Stretch | 1621, 1583 | 1622, 1584 | 1623, 1584 |

| B-O Stretch | 1374, 1361 | 1375, 1362 | 1375, 1363 |

| C-F Stretch | 1289, 1159 | 1290, 1160 | 1290, 1161 |

| C-B Stretch | 1129 | 1130 | 1130 |

Data sourced from DFT (B3LYP/6-311++G(d,p)) calculations and experimental spectra for 2,3-difluorophenylboronic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

The gauge-invariant atomic orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. nih.gov Calculations for 2,3-difluorophenylboronic acid have been performed and show good correlation with experimental ¹H and ¹³C NMR spectra recorded in DMSO solution. nih.gov

The chemical shifts of the aromatic protons and carbons are influenced by the electronegative fluorine atoms and the boronic acid group. The decyl substituent in the title compound would cause a shift in the signal of the attached carbon (C4) and introduce a series of signals in the aliphatic region of both the ¹H and ¹³C NMR spectra, which are generally predictable based on standard additive models.

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,3-Difluorophenylboronic Acid

| Atom | Calculated (GIAO) | Experimental |

|---|---|---|

| ¹H NMR | ||

| H4 | 7.35 | 7.38 |

| H5 | 7.18 | 7.21 |

| H6 | 7.51 | 7.54 |

| OH | 8.25 | 8.28 |

| ¹³C NMR | ||

| C1 | 130.1 | 129.8 |

| C2 | 152.3 | 151.9 |

| C3 | 150.8 | 150.5 |

| C4 | 125.4 | 125.1 |

| C5 | 118.9 | 118.6 |

| C6 | 128.7 | 128.4 |

Data sourced from GIAO calculations and experimental spectra in DMSO for 2,3-difluorophenylboronic acid. nih.gov

UV-Vis Absorption Spectra and Electronic Excitation Calculations

The electronic absorption properties of this compound are investigated through both experimental spectroscopy and theoretical calculations. The UV-Vis absorption spectra, typically recorded in solvents such as ethanol (B145695) and water, provide insight into the electronic transitions within the molecule. nih.govnih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate these spectra and assign the nature of the electronic excitations. nih.gov

Calculations are often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov Such studies on similar aromatic boronic acids reveal that the primary absorption bands in the UV region correspond to π → π* transitions within the phenyl ring. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically localized on the aromatic system, and the main electronic transition involves the excitation of an electron from the HOMO to the LUMO. lodz.pl

Theoretical calculations tend to predict excitation energies that are higher (and thus wavelengths that are shorter) than those observed experimentally. lodz.pl This discrepancy is a known limitation of many common TD-DFT functionals which can overestimate the energy of charge-transfer states. lodz.pl The solvent environment also plays a crucial role, and its effects can be modeled using approaches like the Polarizable Continuum Model (PCM). lodz.pl A comparison between theoretical and experimental values for fluorinated phenylboronic acids often shows good qualitative agreement. nih.gov

Table 1: Theoretical Electronic Excitation Data for this compound (Hypothetical)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

|---|---|---|---|

| 215 | 0.085 | 88% | HOMO-1 → LUMO |

Advanced Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound, such as in Suzuki-Miyaura cross-coupling reactions or esterification with diols. nih.govnih.gov Density Functional Theory (DFT) calculations are used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is central to understanding reaction kinetics. By locating the first-order saddle point (the transition state) on the potential energy surface that connects reactants to products, the activation energy barrier (ΔG‡) for a specific reaction step can be calculated. This barrier determines the rate of the reaction. For instance, in a Suzuki-Miyaura coupling, key steps like oxidative addition, transmetalation, and reductive elimination can be modeled. nih.gov The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining, and its transition state involves a complex interplay of orbitals between the boronic acid, the base, and the palladium center. Elucidating this pathway provides critical insights into how factors like ligand choice and solvent affect catalytic efficiency.

Table 2: Calculated Activation Energies for a Hypothetical Reaction Step (e.g., Transmetalation)

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Reactant Complex → Transition State | +18.5 | +22.1 |

The solvent environment has a profound impact on the rates and selectivity of reactions involving boronic acids. Computational models, especially implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. lodz.pl These models allow for the calculation of solvation free energies for all species along the reaction pathway.

Solvation can differentially stabilize reactants, transition states, and products. For reactions involving charged intermediates or transition states, polar solvents can significantly lower the activation energy barrier, thereby accelerating the reaction rate. For example, the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form is highly dependent on both pH and solvent polarity. nih.gov The tetrahedral boronate is often the more reactive species in certain coupling reactions. nih.gov By calculating reaction profiles in various solvents, computational studies can predict how changes in the reaction medium will influence kinetic and thermodynamic outcomes, guiding the selection of optimal experimental conditions. The solvatochromic effects observed in UV-Vis spectra can also be rationalized through these models. mdpi.com

Table 3: Hypothetical Calculated Rate Constants in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) |

|---|---|---|

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.5 | 15.8 |

Structure-Reactivity Relationships Derived from Theoretical Studies

Theoretical studies are instrumental in establishing clear structure-reactivity relationships for this compound. The reactivity of a boronic acid is largely governed by the electronic and steric properties of the substituents on the phenyl ring. nih.gov

The (4-Decyl-2,3-difluorophenyl) group possesses distinct features that modulate the reactivity of the boronic acid moiety.

Electronic Effects : The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing groups due to their high electronegativity. This inductive effect lowers the electron density on the boron atom, making it a stronger Lewis acid. A key consequence is a decrease in the pKa of the boronic acid compared to unsubstituted phenylboronic acid. nih.gov A lower pKa facilitates the formation of the reactive tetrahedral boronate species at a lower pH. nih.gov

Steric Effects : The long decyl chain at the 4-position, while weakly electron-donating, primarily imparts steric bulk and significant lipophilicity. This steric hindrance can influence the approach of reactants, potentially affecting binding constants with diols or the rate of transmetalation in catalytic cycles. nih.gov

Computational analysis of properties like the electrostatic potential surface, atomic charges, and frontier molecular orbital energies can quantify these effects. By comparing these calculated parameters with those of a series of other substituted phenylboronic acids, a predictive model for reactivity can be developed. semanticscholar.org This understanding is crucial for designing molecules with tailored affinities for saccharide sensing or optimized performance in organic synthesis. nih.gov

Table 4: Comparison of Calculated pKa Values (Hypothetical)

| Compound | Substituents | Calculated pKa |

|---|---|---|

| Phenylboronic acid | None | 8.8 |

| (4-Decylphenyl)boronic acid | 4-Decyl | 9.0 |

| (2,3-Difluorophenyl)boronic acid | 2,3-Difluoro | 7.5 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| (4-Decylphenyl)boronic acid |

| (2,3-Difluorophenyl)boronic acid |

| Ethanol |

| Water |

| Toluene |

| Tetrahydrofuran |

Advanced Applications of 4 Decyl 2,3 Difluorophenyl Boronic Acid in Materials Science and Engineering

Design and Synthesis of Boronic Acid-Functionalized Polymers

The incorporation of boronic acid groups into polymeric structures is a powerful strategy for creating "smart" materials that can respond to environmental stimuli. semanticscholar.org These functionalized polymers are at the forefront of research in areas ranging from biomedical devices to advanced sensors.

The synthesis of polymers featuring the (4-Decyl-2,3-difluorophenyl)boronic acid moiety can be achieved through two primary pathways: the polymerization of monomers that already contain the boronic acid group, or the post-polymerization modification of a pre-existing polymer. The choice of method depends on the desired polymer architecture and properties.

For integration into the polymer backbone, this compound can be utilized in step-growth polymerization reactions. A key example is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. In this approach, the boronic acid would be reacted with a di-halogenated comonomer to build a conjugated polymer chain. The long decyl chain enhances the solubility of the resulting polymer in organic solvents, which is crucial for processing and device fabrication.

Alternatively, the moiety can be appended as a side chain. This is often accomplished by first synthesizing a polymer with reactive handles (e.g., hydroxyl, amino, or halide groups) and then coupling the this compound molecule to these sites. This method allows for precise control over the density of boronic acid groups along the polymer chain, thereby fine-tuning the material's responsiveness and physical properties.

The key structural features of this compound play distinct roles in the final polymer:

Boronic Acid Group : Acts as the primary functional site for creating responsive linkages and sensors.

Difluorophenyl Ring : The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron atom. This is a critical feature that lowers the pKₐ of the boronic acid, enabling it to interact with diols at or near neutral pH. nih.govresearchgate.net

Decyl Chain : This long hydrophobic tail can drive the self-assembly of amphiphilic block copolymers into structures like micelles or vesicles in aqueous environments. It also improves solubility in nonpolar solvents.

| Polymerization Strategy | Description | Key Advantages |

| Direct Polymerization | Polymerizing monomers that already incorporate the this compound moiety. | Direct incorporation of functional units; suitable for creating conjugated backbones via reactions like Suzuki coupling. |

| Post-Polymerization Modification | Attaching the boronic acid molecule to a pre-formed polymer with reactive functional groups. | Allows for precise control over the grafting density of boronic acid groups; versatile for a wide range of polymer backbones. |

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose) and glycoproteins. nih.govmdpi.comnih.gov This interaction results in the formation of a cyclic boronate ester. The reaction is dynamic and highly dependent on pH.

In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. The charged boronate form is significantly more reactive toward diols. The pKₐ of the boronic acid dictates the pH at which this equilibrium shifts toward the more reactive boronate species. Unsubstituted phenylboronic acid has a pKₐ of approximately 9, meaning it binds diols efficiently only under alkaline conditions. nih.gov

The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, significantly lowers the pKₐ. This increased Lewis acidity facilitates the formation of the boronate anion at a lower pH, making the system responsive under physiological conditions (pH ~7.4). researchgate.netrsc.org This property is highly desirable for biomedical applications.

This dynamic covalent chemistry is the foundation for creating stimuli-responsive materials. nih.gov For example, a hydrogel cross-linked with boronate esters formed between a polymer functionalized with this compound and a diol-containing polymer (like polyvinyl alcohol) can be designed to swell or dissolve in the presence of a competitive diol like glucose. mdpi.com The binding of glucose disrupts the cross-links, leading to a macroscopic change in the material's properties. nih.govmdpi.com

| Stimulus | Mechanism of Action | Potential Application |

| pH Change | A decrease in pH shifts the equilibrium away from the charged boronate, weakening diol binding and disrupting cross-links. | pH-triggered drug release systems. |

| Saccharide Addition | Competitive binding of free saccharides (e.g., glucose) displaces the polymeric diol, breaking the network's cross-links. mdpi.com | Self-regulated insulin delivery systems that release insulin in response to high glucose levels. |

| Reactive Oxygen Species (ROS) | The carbon-boron bond can be cleaved by ROS such as hydrogen peroxide, leading to irreversible decomposition of the material. mdpi.com | ROS-responsive materials for targeting sites of inflammation or cancer. |

Development of Optoelectronic Materials

Boron-containing organic compounds are increasingly used in the field of organic electronics due to their unique electronic properties. nih.govnbinno.com Their electron-deficient nature makes them excellent components for creating materials with tailored energy levels for applications in light-emitting diodes and photovoltaics.

This compound is a valuable building block for synthesizing the active materials used in OLEDs. nbinno.com Through Suzuki-Miyaura cross-coupling reactions, this molecule can be coupled with various aromatic halides to construct complex conjugated molecules or polymers that serve as emitters or charge-transport materials.

The structural components of the molecule contribute to the final properties of the optoelectronic material:

The difluorophenyl unit helps to lower the HOMO and LUMO energy levels of the conjugated system, which is a common strategy for developing deep blue emitters and improving charge injection/transport balance in OLED devices. nih.govresearchgate.net

The long decyl chain is critical for ensuring good solubility of the final material, enabling the use of cost-effective solution-based fabrication techniques like spin-coating or inkjet printing.

The boronic acid itself is the reactive handle for the crucial C-C bond-forming synthesis step.

The use of fluorinated phenylboronic acids has been shown to be an effective strategy in creating phosphorescent materials for blue and green OLEDs.

The interaction of the boronic acid moiety with anions or diols can significantly alter these photophysical properties. For instance, the binding of a diol can cause a detectable shift in the fluorescence emission spectrum or a change in the fluorescence quantum yield. nih.gov This phenomenon is the basis for its use in fluorescent sensors.

In the solid state, intermolecular interactions, often influenced by the packing of the decyl chains, can lead to different photophysical behaviors compared to the solution state. These effects can include shifts in the emission wavelength or changes in luminescence efficiency. Understanding and controlling these solid-state effects is critical for optimizing the performance of devices like OLEDs, where the active material exists as a thin film.

Chemical Sensors and Responsive Systems

The ability of boronic acids to bind selectively and reversibly with diols makes them ideal candidates for the recognition element in chemical sensors. nih.govnih.gov this compound is particularly well-suited for this purpose due to the enhanced acidity conferred by its fluorinated ring, which allows for sensing at physiological pH. nih.govnih.gov

A sensor based on this molecule typically consists of two main components: the boronic acid recognition site and a signal transducer. The binding event between the boronic acid and the target diol analyte is converted into a measurable signal, which can be optical (e.g., a change in fluorescence) or electrochemical.

For a fluorescent sensor, the this compound moiety can be incorporated into a fluorophore. In many designs, the fluorescence of the molecule is quenched in its unbound state. Upon binding to a diol, a conformational or electronic change occurs that disrupts the quenching mechanism, leading to a "turn-on" fluorescence signal. mdpi.com This principle has been widely used to develop sensors for glucose and other biologically important saccharides. nih.gov

The design of a sensor using this compound would leverage its specific features:

Recognition Element : The difluorophenylboronic acid group provides high affinity and selectivity for diols at neutral pH.

Transduction Mechanism : Can be integrated with a fluorophore for optical detection or immobilized on an electrode for electrochemical sensing.

Operating Environment : The enhanced acidity allows for operation in neutral aqueous solutions, making it suitable for biological samples. The decyl chain can be used to anchor the sensor molecule in a lipid membrane or other hydrophobic environment.

| Sensor Component | Role of this compound | Example of Operation |

| Analyte Recognition | The Lewis acidic boronic acid group reversibly binds to the cis-diol groups of the target analyte (e.g., glucose, ribose). | High affinity and selectivity at physiological pH due to fluoro-substituents. |

| Signal Transduction | The binding event is converted into a measurable signal. | Optical: Change in fluorescence intensity or wavelength of an attached fluorophore. Electrochemical: Change in current or potential at a functionalized electrode surface. |

| Environmental Interface | The decyl chain can be used to control the sensor's localization. | Anchoring the sensor in a cell membrane or creating self-assembled sensor arrays. |

Design of Boronic Acid-Based Receptors for Analyte Detection

Boronic acids serve as synthetic receptors for the specific recognition and detection of compounds containing cis-1,2- or cis-1,3-diol functionalities. nih.govmdpi.com This recognition is based on the formation of reversible covalent bonds to create five- or six-membered cyclic boronate esters. nih.govmdpi.com This interaction can be harnessed to generate a measurable signal, forming the basis of a sensor.

The design of receptors based on this compound incorporates several key features:

Recognition Moiety : The boronic acid group, B(OH)₂, acts as a Lewis acid and is the primary site for binding with diols, which are common in saccharides (like glucose), glycoproteins, and catechols. nih.govrsc.orgsemanticscholar.org

Signal Transduction : The binding event must be converted into an observable signal. This is often achieved by attaching a fluorophore to the boronic acid molecule. The formation of the boronate ester alters the electronic properties of the system, leading to a change in fluorescence intensity or a spectral shift through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.orgmdpi.com

Influence of Fluorine Substituents : The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the Lewis acidity of the boron atom. organic-chemistry.org This enhanced acidity strengthens the interaction with diols, potentially leading to higher binding affinity and selectivity, which is crucial for detecting low concentrations of analytes.

Role of the Decyl Chain : The long C₁₀H₂₁ alkyl chain imparts significant hydrophobicity to the molecule. This allows the receptor to be anchored within lipid membranes or at oil-water interfaces, enabling the detection of analytes in complex biological or multiphasic environments.

Table 1: Key Principles in Boronic Acid-Based Analyte Detection

| Principle | Description | Relevance of this compound |

|---|---|---|

| Molecular Recognition | Reversible covalent bond formation between the boronic acid group and cis-diols. mdpi.com | The B(OH)₂ group serves as the binding site for saccharides and other diol-containing analytes. |

| Signal Transduction | The binding event is converted into an optical (e.g., fluorescence) or electrochemical signal. nih.govnih.gov | The difluorophenyl core can be part of a larger chromophore system to facilitate signal generation. |

| Enhanced Lewis Acidity | Electron-withdrawing groups on the phenyl ring increase the boron atom's acidity, improving binding. | The 2,3-difluoro substituents enhance the binding affinity for diols. |

| Interfacial Targeting | Hydrophobic domains anchor the receptor in non-aqueous environments or at interfaces. | The decyl tail enables localization in membranes or at the interface of emulsions for targeted sensing. |

Principles of Reconfigurable Complex Emulsions and Droplet-Based Sensors

Reconfigurable complex emulsions are multiphase droplets that can dynamically change their morphology, for instance, switching between an encapsulated (core-shell) and a Janus (two-faced) configuration. aip.orgaip.org This reconfiguration is driven by changes in the interfacial tensions between the different immiscible liquid phases. nih.gov

The compound this compound is well-suited to act as a functional surfactant in these systems. Such systems are typically composed of immiscible hydrocarbon and fluorocarbon oils dispersed in water. aip.org The balance of interfacial tensions can be manipulated by stimuli-responsive surfactants. mit.edu

Key principles include:

Amphiphilic Nature : this compound possesses a hydrophobic decyl tail and a hydrophilic boronic acid head, allowing it to stabilize oil-in-water emulsions. researchgate.netrsc.org The fluorinated phenyl ring provides fluorophilic character, enabling it to interact favorably with fluorinated oil phases.

Control of Interfacial Tension : The morphology of a droplet containing both a hydrocarbon oil (H) and a fluorocarbon oil (F) in water (W) depends on the balance of the three interfacial tensions (γHW, γFW, and γHF). Surfactants preferentially lower either γHW or γFW, dictating which phase envelops the other. weforum.org A molecule like this compound can act as a stimuli-responsive surfactant.

Stimuli-Responsive Reconfiguration : The boronic acid headgroup can bind with diols such as saccharides. This binding event changes the hydrophilic character of the surfactant, altering the interfacial tension and triggering a morphological change in the emulsion droplet. This principle allows the creation of droplet-based sensors where the presence of an analyte (e.g., glucose) is visually reported by a change in the droplet's shape. aip.org

Table 2: Components and Principles of Reconfigurable Emulsions

| Component/Principle | Function | Example |

|---|---|---|

| Dispersed Phases | Two immiscible oils that form the droplet core. aip.org | Hexane (hydrocarbon) and Perfluorohexane (fluorocarbon). weforum.org |

| Continuous Phase | The liquid in which the oil droplets are suspended. | Water. |

| Functional Surfactant | Stabilizes the emulsion and provides stimuli-responsiveness. mit.edu | This compound. |

| Stimulus | An external trigger that alters the surfactant's properties. | Addition of a diol-containing analyte (e.g., fructose). |

| Reconfiguration | A change in droplet morphology from Janus to encapsulated (or vice-versa). nih.gov | Visual detection of the analyte. |

Supramolecular Chemistry and Crystal Engineering

Self-Assembly via Hydrogen Bonding Networks in Fluorinated Boronic Acids

In the solid state, arylboronic acids are known to self-assemble into well-defined supramolecular structures primarily through hydrogen bonding. bohrium.com The specific arrangement of molecules in the crystal lattice is dictated by a hierarchy of intermolecular interactions.

For this compound, the following interactions are critical:

Primary Synthon Formation : The most robust interaction involves the formation of strong O—H···O hydrogen bonds between the dihydroxyboryl groups of two molecules. This typically results in the creation of a stable, centrosymmetric R²₂(8) homodimer motif. nih.gov

Influence of Fluorine Atoms : The fluorine atoms can act as weak hydrogen bond acceptors. This can lead to the formation of additional intermolecular or intramolecular hydrogen bonds, such as O—H···F or C—H···F interactions. bohrium.comnih.gov In some difluorophenylboronic acids, these O—H···F bonds can link the primary dimeric units into two-dimensional sheets, making fluorine an essential component of the crystal engineering. nih.gov

Hydrophobic Interactions : The long decyl chains will segregate and pack together due to van der Waals forces and hydrophobic effects. These interactions will play a significant role in the higher-order organization of the crystal structure, likely leading to the formation of layered or lamellar structures where hydrophilic boronic acid regions alternate with hydrophobic decyl chain regions. The dimensionality of the hydrogen bond network can significantly influence the material's physical properties. nih.gov

Table 3: Hydrogen Bonding Interactions in Fluorinated Boronic Acid Assembly

| Interaction Type | Description | Role in Supramolecular Structure |

|---|---|---|

| O—H···O | Strong hydrogen bond between two boronic acid groups. nih.gov | Forms the primary dimeric synthon, the fundamental building block. |

| O—H···F | Weaker hydrogen bond between a hydroxyl group and a fluorine atom. nih.gov | Links the primary dimers into extended 1D chains or 2D sheets. |

| C—H···F | Weak hydrogen bond involving aromatic or alkyl C-H bonds and fluorine. uiowa.edu | Contributes to the overall stability and packing of the crystal lattice. |

| van der Waals Forces | Non-directional forces between the decyl chains. | Drives the segregation and packing of the hydrophobic tails, influencing the long-range order. |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (4-Decyl-2,3-difluorophenyl)boronic acid, and how can they be methodologically addressed?

- Answer : The synthesis of arylboronic acids with bulky substituents (e.g., decyl chains) often faces challenges in purification due to boronic acid instability and propensity for dehydration. A common strategy involves synthesizing boronic ester prodrugs (e.g., pinacol esters) to enhance stability during multi-step reactions . Fluorination at the 2,3-positions requires careful control of reaction conditions to avoid defluorination, which can be monitored via NMR . Post-synthesis, purification via column chromatography under inert atmospheres and characterization by NMR or FT-IR ensures structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : A combination of NMR, NMR, and NMR is critical for verifying substitution patterns and boron coordination . FT-IR can confirm B-O and B-C vibrational modes (~1,350 cm for B-O and ~650 cm for B-C) . Mass spectrometry (e.g., ESI-MS or MALDI-MS) with derivatization (e.g., pinacol ester formation) prevents boroxine interference during analysis .

Q. How does the presence of fluorine substituents influence the electronic properties and binding affinity of arylboronic acids like this compound?

- Answer : Fluorine’s electron-withdrawing effect enhances the Lewis acidity of boron, increasing diol-binding affinity . Computational studies (DFT) can quantify this effect by analyzing charge distribution and pKa modulation . Experimentally, stopped-flow kinetics with model diols (e.g., D-fructose) reveal faster binding rates () compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted drug delivery?

- Answer : Molecular docking and MD simulations can predict interactions between the decyl chain and lipid membranes, optimizing cellular uptake . QSAR models correlate fluorine positioning with proteasome inhibition potency, as seen in boron-based drugs like Bortezomib . Photoresponsive systems (e.g., azobenzene-boronic acid conjugates) can be designed using DFT to predict isomer-dependent binding for controlled release .

Q. What experimental approaches are used to analyze the kinetic parameters of diol-binding interactions with this compound?

- Answer : Stopped-flow fluorescence spectroscopy measures and in real-time, using competitive assays with fluorogenic diols (e.g., alizarin red S) . Isothermal titration calorimetry (ITC) provides thermodynamic data (, ), while surface plasmon resonance (SPR) quantifies binding kinetics on immobilized glycoprotein surfaces .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

- Answer : Buffer optimization (e.g., high-salt or zwitterionic buffers) reduces electrostatic interference . Incorporating spacer molecules (e.g., PEG) minimizes hydrophobic interactions from the decyl chain . Competitive elution with sorbitol or elevated pH borate buffers ensures selective glycoprotein release .

Q. How can MALDI-MS be optimized for sequencing peptide conjugates of this compound while minimizing boroxine interference?

- Answer : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix forms stable boronic esters, preventing trimerization . For branched peptides, pinacol ester pre-treatment simplifies spectra by eliminating dehydration artifacts. MS/MS fragmentation with collision-induced dissociation (CID) enables sequencing of boronic acid-peptide adducts .

Q. What are the primary degradation pathways of this compound under thermal stress, and how can they be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.